molecular formula C22H28N2O3S B397338 2-(2,2-DIMETHYLPROPANAMIDO)-N-(4-METHOXYPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE

2-(2,2-DIMETHYLPROPANAMIDO)-N-(4-METHOXYPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE

Cat. No.: B397338
M. Wt: 400.5g/mol
InChI Key: SUPNRFZTNUEGKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-DIMETHYLPROPANAMIDO)-N-(4-METHOXYPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles that are widely used in organic synthesis and materials science due to their unique electronic properties. This particular compound is characterized by its intricate structure, which includes a cyclohepta[b]thiophene core, a methoxyphenyl group, and a dimethylpropanamido moiety.

Preparation Methods

The synthesis of 2-(2,2-DIMETHYLPROPANAMIDO)-N-(4-METHOXYPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the cyclohepta[b]thiophene core. This can be achieved through a series of reactions including cyclization and functional group modifications. The methoxyphenyl group and the dimethylpropanamido moiety are then introduced through substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

2-(2,2-DIMETHYLPROPANAMIDO)-N-(4-METHOXYPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group and the thiophene core play crucial roles in binding to these targets, influencing their activity. The compound may modulate signaling pathways, leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives, such as:

Properties

Molecular Formula

C22H28N2O3S

Molecular Weight

400.5g/mol

IUPAC Name

2-(2,2-dimethylpropanoylamino)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

InChI

InChI=1S/C22H28N2O3S/c1-22(2,3)21(26)24-20-18(16-8-6-5-7-9-17(16)28-20)19(25)23-14-10-12-15(27-4)13-11-14/h10-13H,5-9H2,1-4H3,(H,23,25)(H,24,26)

InChI Key

SUPNRFZTNUEGKG-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=C(C2=C(S1)CCCCC2)C(=O)NC3=CC=C(C=C3)OC

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C2=C(S1)CCCCC2)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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